REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4](=[O:7])[NH:3][CH:2]=1.[OH-].[Na+].Cl[CH2:11][C:12]([OH:14])=[O:13].Cl>>[O:7]=[C:4]1[N:3]([CH2:11][C:12]([OH:14])=[O:13])[CH:2]=[N:1][CH:6]=[CH:5]1 |f:1.2|
|
Name
|
|
Quantity
|
0.608 g
|
Type
|
reactant
|
Smiles
|
N1=CNC(C=C1)=O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.598 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled down to ambient temperature
|
Type
|
CUSTOM
|
Details
|
directly purified by reverse phase HPLC (TMC Pro-Pac C18; 0-40% 0.1% trifluoroacetic acid in acetonitrile/0.1% trifluoroacetic acid in water gradient)
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=CN=CN1CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |